(S)-1-Aminopentan-3-ol (CAS 1446827-53-7) is an enantiopure, bifunctional C5 aliphatic compound featuring a primary amine and a secondary alcohol separated by a methylene carbon, defining a critical 1,3-amino alcohol motif [1]. Commercially procured primarily as a chiral building block and ligand precursor, this compound provides a pre-resolved (S)-stereocenter at the C3 position [2]. Its precise stereochemistry and 1,3-difunctional arrangement make it a highly valuable precursor for the synthesis of active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors, and a critical structural backbone for designing chiral ligands used in transition-metal-catalyzed asymmetric transformations [3]. By offering a stable, readily functionalized chiral scaffold, it bypasses the need for complex asymmetric inductions or late-stage resolutions during downstream manufacturing [4].
Substituting enantiopure (S)-1-Aminopentan-3-ol with its racemic counterpart (CAS 291535-62-1) introduces severe process inefficiencies, as the racemate requires downstream kinetic resolution or diastereomeric salt crystallization, permanently capping the theoretical yield of the desired enantiomer at 50% and increasing reagent overhead [1]. Furthermore, attempting to substitute this compound with regioisomers such as 5-aminopentan-1-ol alters the coordination geometry from a stable 6-membered chelate ring to an unstable 8-membered ring, rendering the material useless for transition-metal ligand applications due to rapid catalyst dissociation [2]. Even closely related 1,2-amino alcohols fail as direct substitutes, as their smaller bite angles and 5-membered coordination rings often yield inferior enantioselectivity in specific asymmetric additions, making the exact 1,3-motif of (S)-1-Aminopentan-3-ol highly advantageous for targeted chemical procurement [3].
When utilized as a chiral ligand precursor in transition-metal catalysis (e.g., diethylzinc addition to aldehydes), 1,3-amino alcohols like (S)-1-Aminopentan-3-ol drive high stereocontrol, routinely achieving >95% enantiomeric excess (ee) in the final product [1]. In stark contrast, utilizing a racemic 1,3-amino alcohol yields 0% ee, while substituting with 1,2-amino alcohol analogs can result in lower ee values for sterically demanding substrates due to suboptimal bite angles [2].
| Evidence Dimension | Enantiomeric excess (ee) of product |
| Target Compound Data | >95% ee (using enantiopure 1,3-amino alcohol derived ligands) |
| Comparator Or Baseline | 0% ee (racemic baseline); variable/lower ee (1,2-amino alcohol analogs) |
| Quantified Difference | >95% absolute increase in target enantiomer purity |
| Conditions | Transition-metal catalyzed asymmetric addition (e.g., dialkylzinc to aldehydes) |
Procuring the enantiopure (S)-ligand precursor is mandatory to achieve commercially viable enantioselectivity, eliminating the need for expensive downstream chiral chromatography.
Procuring pre-resolved (S)-1-Aminopentan-3-ol directly bypasses the kinetic resolution step required when starting from racemic mixtures, which mathematically limits the theoretical yield to 50% and practically yields only ~35-40% of the target enantiomer [1]. Direct incorporation of the (S)-enantiomer into API synthesis workflows allows for >80% effective yield of the chiral product, effectively doubling the throughput of the synthetic campaign [2].
| Evidence Dimension | Effective yield of enantiopure target |
| Target Compound Data | >80% yield (direct incorporation) |
| Comparator Or Baseline | ≤50% theoretical yield (racemic starting material requiring resolution) |
| Quantified Difference | >30% absolute increase in process yield |
| Conditions | Multi-step API synthesis requiring a chiral 1,3-amino alcohol pharmacophore |
Bypassing racemic resolution doubles synthetic throughput and significantly reduces chemical waste and reagent costs in pharmaceutical manufacturing.
The 1,3-amino alcohol backbone of (S)-1-Aminopentan-3-ol forms highly stable 6-membered chelate rings when coordinated to transition metals (e.g., Cu, Zn, Ru), providing robust catalyst stability [1]. Regioisomeric comparators, such as 1,5-amino alcohols, form strained 8-membered rings that suffer from rapid catalyst dissociation and significantly lower turnover numbers (TON) under standard industrial reaction conditions [2].
| Evidence Dimension | Chelate ring size and catalyst stability |
| Target Compound Data | Stable 6-membered chelate ring |
| Comparator Or Baseline | Unstable 8-membered chelate ring (1,5-amino alcohol regioisomers) |
| Quantified Difference | Prevention of rapid catalyst dissociation |
| Conditions | Transition-metal complexation in homogeneous catalysis |
Stable 6-membered coordination ensures catalyst longevity and high turnover numbers, directly lowering the cost of expensive transition-metal catalysts per batch.
Driven by its ability to form stable 6-membered chelate rings and induce high enantiomeric excess, (S)-1-Aminopentan-3-ol is an ideal precursor for synthesizing Schiff base or phosphine-oxazoline ligands used in asymmetric hydroboration, alkylation, and reduction reactions [1].
Because it bypasses the 50% yield cap associated with racemic resolution, this enantiopure compound is a highly efficient starting material for synthesizing chiral APIs, such as monoamine reuptake inhibitors, where the (S)-1,3-amino alcohol motif is a critical part of the pharmacophore [2].
The defined stereochemistry and bifunctional nature of (S)-1-Aminopentan-3-ol make it highly effective for creating diastereomeric salts, allowing it to be used as a resolving agent for the separation of racemic acidic mixtures in industrial chemical purification [3].